molecular formula C13H10ClFN2O2 B2596826 N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 1252839-78-3

N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide

Cat. No.: B2596826
CAS No.: 1252839-78-3
M. Wt: 280.68
InChI Key: PITSGXVNOSDLIK-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carboxamide group, as well as a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with 6-hydroxypyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities with the presence of chlorine and fluorine atoms on the phenyl ring.

    1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide: Contains similar functional groups and aromatic rings.

Uniqueness

N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-11-5-10(15)3-1-8(11)6-17-13(19)9-2-4-12(18)16-7-9/h1-5,7H,6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSGXVNOSDLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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